
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one, commonly known as Hydroxychlorokine, is a synthetic drug that has been widely used in the treatment of malaria, rheumatoid arthritis, and lupus. The compound was first synthesized in 1946 and has since been used extensively in the medical field. In recent years, Hydroxychlorokine has gained attention due to its potential as a treatment for COVID-19.
Mecanismo De Acción
Hydroxychlorokine is believed to work by interfering with the ability of the virus to bind to host cells. The compound is thought to inhibit the entry of the virus into cells by altering the pH of the endosome, thereby preventing the virus from replicating. Additionally, Hydroxychlorokine has been shown to have immunomodulatory effects, which may help to reduce inflammation and prevent cytokine storms in COVID-19 patients.
Biochemical and Physiological Effects:
Hydroxychlorokine has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the release of cytokines, which are involved in the inflammatory response. Additionally, Hydroxychlorokine has been shown to inhibit the activity of certain enzymes, including phospholipase A2 and lysosomal acid hydrolases. These effects may contribute to the compound's anti-inflammatory and immunomodulatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydroxychlorokine has several advantages for use in lab experiments. The compound is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also limitations to its use in lab experiments. Hydroxychlorokine has a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, the compound has been shown to have variable efficacy in treating COVID-19, which may make it difficult to draw definitive conclusions from lab experiments.
Direcciones Futuras
There are several future directions for research on Hydroxychlorokine. One area of interest is the development of more effective dosing regimens for COVID-19 patients. Additionally, there is a need for further research into the mechanism of action of Hydroxychlorokine, particularly with respect to its immunomodulatory effects. Finally, there is a need for larger, well-designed clinical trials to determine the efficacy of Hydroxychlorokine in treating COVID-19.
Métodos De Síntesis
Hydroxychlorokine is synthesized by reacting 4-chlorobenzoyl chloride with 1-(4-hydroxypiperidin-1-yl)propan-2-ol in the presence of a base such as potassium carbonate. The resulting compound is then reacted with phenoxyacetic acid to produce 1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one.
Aplicaciones Científicas De Investigación
Hydroxychlorokine has been extensively studied for its potential therapeutic effects on various diseases, including malaria, rheumatoid arthritis, and lupus. In recent years, the compound has gained attention as a potential treatment for COVID-19. Several studies have been conducted to investigate the efficacy of Hydroxychlorokine in treating COVID-19, with mixed results.
Propiedades
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(18-13-5-3-2-4-6-13)14(17)15-9-7-12(16)8-10-15/h2-6,11-12,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLUTYAAILBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)

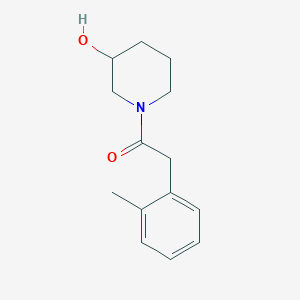

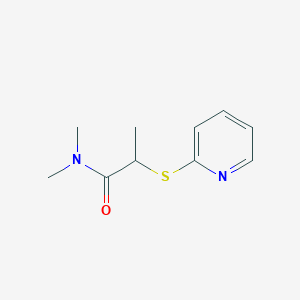
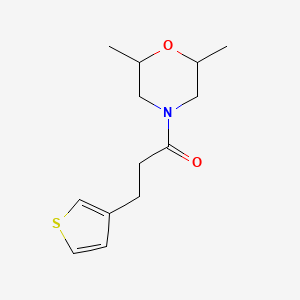
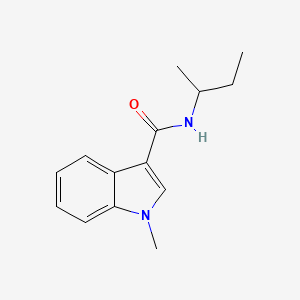
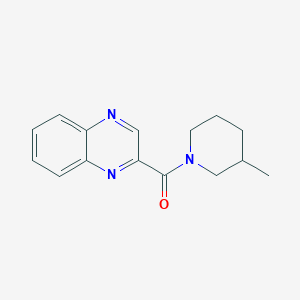

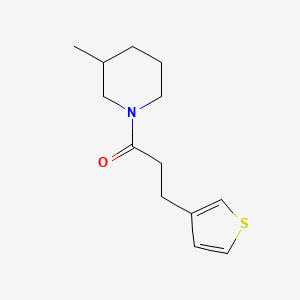
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)